1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl-
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Overview
Description
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is an organic compound with the molecular formula C11H20O. It is a derivative of cyclohexene, featuring a hydroxyl group and three methyl groups. This compound is also known by other names such as β-Cyclohomogeraniol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- can be synthesized through various methods. One common approach involves the partial hydrogenation of benzene to produce cyclohexene, followed by the addition of functional groups to form the desired compound . Another method involves the dehydration of cyclohexanol to form cyclohexene, which is then further modified .
Industrial Production Methods
In industrial settings, the production of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- often involves catalytic processes. For example, the use of phosphoric acid as a catalyst can facilitate the dehydration of cyclohexanol to cyclohexene . This intermediate can then be further processed to introduce the hydroxyl and methyl groups.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated compounds.
Scientific Research Applications
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity . The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound without the hydroxyl and methyl groups.
Cyclohexanol: Contains a hydroxyl group but lacks the double bond and methyl groups.
2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
Uniqueness
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83646-52-0 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-8-9(5-7-12)11(2,3)6-4-10(8)13/h10,12-13H,4-7H2,1-3H3 |
InChI Key |
YWGAWIMPXFEBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)CCO |
Origin of Product |
United States |
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